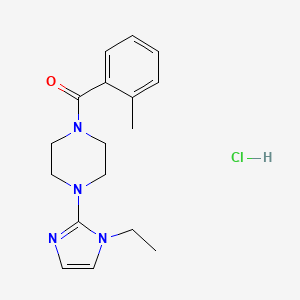

(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(o-tolyl)methanone hydrochloride

Description

The compound “(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(o-tolyl)methanone hydrochloride” is a synthetic small molecule characterized by a piperazine core linked to an imidazole ring and an o-tolyl (ortho-methylphenyl) ketone group. Its molecular formula is C₁₇H₂₂ClN₄O, with a molecular weight of 348.84 g/mol. The structural features include:

- A 1-ethylimidazole moiety, which may contribute to hydrogen bonding and receptor interactions.

- A piperazine ring, a common pharmacophore in bioactive molecules due to its conformational flexibility and ability to engage in hydrogen bonding.

- An o-tolyl group (2-methylphenyl), which introduces steric and electronic effects that influence solubility and target binding.

Properties

IUPAC Name |

[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(2-methylphenyl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O.ClH/c1-3-19-9-8-18-17(19)21-12-10-20(11-13-21)16(22)15-7-5-4-6-14(15)2;/h4-9H,3,10-13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMYHYIIECKMPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=C3C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(o-tolyl)methanone hydrochloride typically involves multiple steps, starting with the formation of the imidazole ring. One common approach is to react 1-ethyl-1H-imidazole-2-carboxaldehyde with piperazine in the presence of a reducing agent such as sodium cyanoborohydride. The resulting intermediate is then reacted with o-tolylmagnesium bromide to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The imidazole ring can be oxidized to form imidazolone derivatives.

Reduction: : The compound can be reduced to form derivatives with different functional groups.

Substitution: : The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed

Imidazolone Derivatives: : Resulting from the oxidation of the imidazole ring.

Reduced Derivatives: : Formed by reducing the compound with various reducing agents.

Substituted Piperazines: : Resulting from nucleophilic substitution reactions.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

Chemistry: : Used as a building block in the synthesis of more complex molecules.

Biology: : Studied for its biological activity, including potential antimicrobial and antiviral properties.

Medicine: : Investigated for its therapeutic potential in treating various diseases.

Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(o-tolyl)methanone hydrochloride exerts its effects involves interaction with specific molecular targets. The imidazole ring can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with derivatives featuring aryl ketones linked to piperazine-imidazole systems. A closely related analog, (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride (CAS 1323490-64-7), differs only in the substituent on the aryl group (4-methoxy vs. o-tolyl) . Below is a comparative analysis:

| Property | Target Compound (o-tolyl) | 4-Methoxy Analog |

|---|---|---|

| Molecular Formula | C₁₇H₂₂ClN₄O | C₁₇H₂₃ClN₄O₂ |

| Molecular Weight (g/mol) | 348.84 | 350.8 |

| Aryl Substituent | 2-methylphenyl (o-tolyl) | 4-methoxyphenyl |

| Key Structural Effects | Steric hindrance from methyl group | Electron-donating methoxy group |

| Hypothesized Solubility | Lower due to hydrophobic methyl group | Higher due to polar methoxy group |

| Potential Bioactivity | Likely CNS receptor modulation | Possible enhanced binding affinity |

Key Differences and Implications

Substituent Effects on Bioactivity: The o-tolyl group in the target compound introduces steric hindrance, which may reduce binding affinity to flat aromatic pockets in receptors compared to the 4-methoxy analog’s planar methoxy group .

Physicochemical Properties :

- The methyl group in the target compound increases lipophilicity (logP ~2.8 estimated), favoring blood-brain barrier penetration for CNS targets.

- The methoxy group in the analog improves aqueous solubility, which may enhance bioavailability in peripheral tissues.

Synthetic Accessibility :

- The o-tolyl derivative requires regioselective methylation during synthesis, which could complicate scalability compared to the para-substituted methoxy analog.

Research Findings and Data Gaps

- Evidence Limitations: No experimental data (e.g., IC₅₀, receptor binding assays) are available for the target compound in the provided sources. Comparisons are extrapolated from structural analogs like the 4-methoxy derivative .

- Theoretical Predictions : Computational modeling suggests that the o-tolyl compound may exhibit moderate serotonin receptor (5-HT) affinity due to similarities to piperazine-based 5-HT modulators.

Biological Activity

The compound (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(o-tolyl)methanone hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities. Its complex structure includes a piperazine ring, an imidazole moiety, and a methanone group attached to an o-tolyl group, which may influence its interaction with various biological targets. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological potential, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular structure of the compound can be represented as follows:

This structure suggests several functional groups that may contribute to its biological activity, particularly in terms of receptor binding and modulation of neurotransmitter systems.

The mechanism of action for this compound is primarily through its interaction with specific receptors and enzymes. The imidazole and piperazine components are known to affect neurotransmitter pathways, particularly those involving serotonin (5-HT) and dopamine systems. This interaction could lead to various pharmacological effects, including:

- Neuropharmacological effects : Potential modulation of mood and anxiety through serotonin receptor pathways.

- Anticancer activity : Preliminary studies suggest selective activity against certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities. The following table summarizes the potential activities associated with this compound based on structural similarities:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(4-chlorophenyl)methanone | Similar piperazine and imidazole structure | Potential anxiolytic effects | Chlorine substitution alters receptor binding |

| (4-(1-propyl-1H-imidazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone | Propyl group instead of ethyl | May exhibit different pharmacodynamics | Propyl chain affects lipophilicity |

| (4-(1-benzyl-1H-imidazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone | Benzyl substituent on imidazole | Enhanced binding to certain receptors | Benzyl group increases steric hindrance |

Case Studies and Research Findings

Recent studies have explored the biological activity of imidazole-containing compounds, highlighting their diverse therapeutic potentials:

- Anticancer Properties : Research has demonstrated that imidazole derivatives exhibit significant anticancer activity against various cell lines. For instance, compounds structurally related to this compound have shown efficacy in inhibiting tumor growth in vitro .

- Neuropharmacological Effects : A study focusing on similar piperazine-based compounds indicated that they could act as selective serotonin reuptake inhibitors (SSRIs), suggesting potential applications in treating depression and anxiety disorders .

- Antimicrobial Activity : Compounds with a similar framework have been evaluated for their antimicrobial properties, showing effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Q & A

Q. What synthetic strategies are effective for preparing (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(o-tolyl)methanone hydrochloride, and how can intermediates be purified?

Methodological Answer:

- Synthesis Routes : The compound’s core structure (piperazine-imidazole) is typically synthesized via nucleophilic substitution or coupling reactions. For example, imidazole derivatives can be alkylated using ethylating agents (e.g., ethyl bromide) under basic conditions to introduce the 1-ethyl group. Piperazine rings are often functionalized via acylations or alkylations using o-tolyl ketones or benzyl halides .

- Oxidation/Reduction : Mild oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) can modify nitrogen moieties, while LiAlH4 or NaBH4 may reduce ketones to alcohols if required .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (using ethanol or acetone) are standard. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ identify key signals:

- Piperazine protons: δ 2.5–3.5 ppm (multiplet, N-CH₂).

- Imidazole protons: δ 7.0–8.0 ppm (aromatic H).

- o-Tolyl group: δ 2.3 ppm (CH₃), 7.2–7.5 ppm (aromatic H) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., cleavage at the piperazine-carbonyl bond) .

- Elemental Analysis : Matches theoretical C, H, N, Cl content (±0.3%) .

Advanced Research Questions

Q. What pharmacodynamic mechanisms are hypothesized for piperazine-imidazole derivatives, and how can receptor binding assays be designed?

Methodological Answer:

- Target Receptors : Piperazine-imidazole analogs often interact with histamine (H1/H4), serotonin (5-HT), or dopamine receptors. For example, dual H1/H4 ligands are evaluated via competitive binding assays using radiolabeled antagonists (e.g., [³H]pyrilamine for H1) .

- Assay Design :

- In vitro : HEK-293 cells expressing recombinant human receptors. IC₅₀ values are calculated using fluorescence polarization or scintillation counting .

- SAR Studies : Modifications to the o-tolyl group (e.g., halogenation) or piperazine substituents (e.g., acyl vs. alkyl) are tested to optimize affinity .

Q. How can metabolic stability and pharmacokinetic (PK) properties be assessed for this compound?

Methodological Answer:

- Microsomal Stability : Incubate with liver microsomes (human/rat) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes. High clearance (>50% depletion) suggests rapid metabolism .

- Caco-2 Permeability : Assess intestinal absorption using a monolayer model. Apparent permeability (Papp) >1 × 10⁻⁶ cm/s indicates good bioavailability .

- Plasma Protein Binding : Equilibrium dialysis (human plasma) quantifies free fraction. >90% binding may limit efficacy .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For instance, H1 receptor affinity may vary between CHO vs. HEK-293 cells due to receptor glycosylation differences .

- Solubility Effects : Use DMSO concentration controls (<1% v/v) to avoid false negatives in cell-based assays .

- Orthogonal Validation : Confirm hits using alternative methods (e.g., functional cAMP assays for GPCRs alongside binding studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.